5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione
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Overview
Description
AT2433-A1 is an antitumor compound. Structurally, AT2433-A1 is similar to rebeccamycin --- an indolocarbazole antitumor antibiotic.
Scientific Research Applications
Phytotoxic Potential in Agriculture
Research conducted by García-Méndez et al. (2016) on the phytotoxic potential of secondary metabolites and semisynthetic compounds, including derivatives similar to the specified compound, shows significant inhibition of seed germination, root growth, and oxygen uptake in various plant species. This suggests potential applications in agriculture, particularly in weed control and plant growth regulation (García-Méndez et al., 2016).
Synthesis and Antimicrobial Activities
In a study by Bektaş et al. (2007), novel derivatives, structurally related to the specified compound, were synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good to moderate activities against various test microorganisms, indicating potential for development into antimicrobial agents (Bektaş et al., 2007).
Potential in Cancer Research
A study by Meilert et al. (2004) on non-iterative asymmetric synthesis of C15 polyketide spiroketals, which are structurally related to the specified compound, showed that certain derivatives possess cytotoxic properties against various cancer cell lines. This suggests potential applications in cancer research, particularly in the development of new chemotherapeutic agents (Meilert et al., 2004).
Inhibitors of Androgen Biosynthesis
Research by Djigoué et al. (2012) on androsterone derivatives, which share some structural similarities with the specified compound, revealed their potential as inhibitors of androgen biosynthesis. This has implications for the treatment of diseases associated with androgen levels, such as prostate cancer and androgenetic alopecia (Djigoué et al., 2012).
Serotonin Receptor Antagonists
Kuroita et al. (2010) synthesized derivatives of benzoxazine, structurally similar to the specified compound, which showed potent antagonistic activity against serotonin-3 (5-HT3) receptors. This suggests potential applications in the treatment of disorders related to serotonin, such as anxiety and depression (Kuroita et al., 2010).
properties
CAS RN |
102644-20-2 |
---|---|
Product Name |
5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione |
Molecular Formula |
C34H35ClN4O9 |
Molecular Weight |
679.1 g/mol |
IUPAC Name |
5-chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione |
InChI |
InChI=1S/C34H35ClN4O9/c1-36-18-12-46-21(11-19(18)40)47-13-20-31(45-3)29(41)30(42)34(48-20)39-27-15(8-6-9-16(27)35)23-25-24(32(43)38(2)33(25)44)22-14-7-4-5-10-17(14)37-26(22)28(23)39/h4-10,18-21,29-31,34,36-37,40-42H,11-13H2,1-3H3/t18-,19-,20+,21-,29+,30+,31+,34+/m0/s1 |
InChI Key |
CGQSZYLXZOKJEJ-VYCQBBBDSA-N |
Isomeric SMILES |
CN[C@H]1CO[C@H](C[C@@H]1O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)N3C4=C(C=CC=C4Cl)C5=C6C(=C7C8=CC=CC=C8NC7=C53)C(=O)N(C6=O)C)O)O)OC |
SMILES |
CNC1COC(CC1O)OCC2C(C(C(C(O2)N3C4=C(C=CC=C4Cl)C5=C6C(=C7C8=CC=CC=C8NC7=C53)C(=O)N(C6=O)C)O)O)OC |
Canonical SMILES |
CNC1COC(CC1O)OCC2C(C(C(C(O2)N3C4=C(C=CC=C4Cl)C5=C6C(=C7C8=CC=CC=C8NC7=C53)C(=O)N(C6=O)C)O)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AT 2433-A1 AT2433-A1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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